
ネオプロクルクメノール
概要
説明
Neoprocurcumenol is a sesquiterpene compound isolated from the rhizomes of Curcuma aromatica and Curcuma zedoaria, which belong to the Zingiberaceae family . This compound has garnered attention due to its diverse biological activities, including larvicidal, anti-inflammatory, and antioxidant properties .
科学的研究の応用
Neoprocurcumenol has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of sesquiterpenes and their derivatives.
Industry: Neoprocurcumenol is used in the formulation of natural insecticides and antifouling agents.
作用機序
Target of Action
Neoprocurcumenol, a larvicidal compound, primarily targets mosquito larvae . It has been found to exert significant toxicity on the larvae of the Culex mosquito .
Mode of Action
Neoprocurcumenol interacts with its targets, the mosquito larvae, by inducing toxicity
Biochemical Pathways
Neoprocurcumenol has been found to activate the Nrf2-ARE pathway, exhibiting antioxidant activity in a dose-dependent manner . This pathway plays a crucial role in cellular defense against oxidative stress, suggesting that Neoprocurcumenol may contribute to the regulation of oxidative stress responses.
Result of Action
The primary result of Neoprocurcumenol’s action is the induction of toxicity in mosquito larvae, leading to their death . This makes Neoprocurcumenol a potential candidate for use in mosquito control strategies.
Action Environment
The efficacy and stability of Neoprocurcumenol can be influenced by various environmental factors. For instance, the concentration of the compound can affect its larvicidal activity . .
準備方法
Synthetic Routes and Reaction Conditions: Neoprocurcumenol can be extracted from the rhizomes of Curcuma aromatica and Curcuma zedoaria using pressurized liquid extraction methods. The extraction involves using methanol at 100°C, with a particle size ranging from 0.2 to 0.3 mm, a static extraction time of 5 minutes, a pressure of 1000 psi, a static cycle, and a flush volume of 40% .
Industrial Production Methods: Industrial production of neoprocurcumenol primarily relies on the extraction from natural sources. The process involves harvesting the rhizomes, drying, and grinding them into a fine powder. The powder is then subjected to solvent extraction using methanol or other suitable solvents under controlled conditions to yield neoprocurcumenol .
化学反応の分析
Types of Reactions: Neoprocurcumenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Neoprocurcumenol can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve halogenation using reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds, which can be further analyzed for their biological activities .
類似化合物との比較
- Curcumenol
- Neocurdione
- Isoprocurcumenol
特性
IUPAC Name |
(3S,3aS)-3-hydroxy-3,8-dimethyl-5-propan-2-ylidene-2,3a,4,7-tetrahydro-1H-azulen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9(2)12-8-13-11(5-6-15(13,4)17)10(3)7-14(12)16/h13,17H,5-8H2,1-4H3/t13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUDFKSHOYLOOB-ZFWWWQNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C2CC(=C(C)C)C(=O)C1)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@]([C@H]2CC(=C(C)C)C(=O)C1)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401019969 | |
| Record name | Neoprocurcumenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102130-91-6 | |
| Record name | Neoprocurcumenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of neoprocurcumenol and its derivatives?
A1: Research suggests that neoprocurcumenol and its derivatives, such as 9-oxo-neoprocurcumenol, exhibit potent attachment inhibitory activity against the blue mussel, Mytilus edulis galloprovincialis []. This makes these compounds interesting candidates for the development of environmentally friendly antifouling agents.
Q2: From which natural sources can neoprocurcumenol be isolated?
A2: Neoprocurcumenol has been successfully isolated from the fresh rhizomes of Curcuma aromatica and Curcuma zedoaria, both belonging to the Zingiberaceae family []. These plants are traditionally used in various cultures for culinary and medicinal purposes.
Q3: Are there other bioactive compounds found alongside neoprocurcumenol in Curcuma aeruginosa?
A3: Yes, LC-MS analysis of Curcuma aeruginosa revealed a diverse profile of metabolites, with a predominance of sesquiterpenes characteristic of the Curcuma genus []. This analysis identified a compound with an ion mass of 312.28, predicted to be tetrahydro-bisdemethoxycurcumin, which exhibited both antioxidant and toxic properties [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1252447.png)

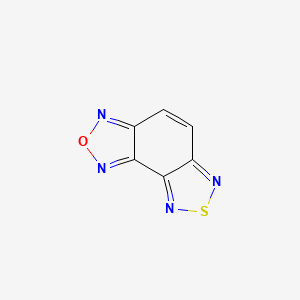
![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylcalix[4]arene](/img/structure/B1252453.png)
![[(3R,3'R,4R,6'S)-4,7-diacetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-3'-yl] acetate](/img/structure/B1252454.png)
![6-[2-Methyl-4-[alpha,alpha-diethyl-3-methyl-4-[(E)-3-ethyl-3-hydroxy-1-pentenyl]benzyl]phenyl]pyridine-3-acetic acid](/img/structure/B1252455.png)

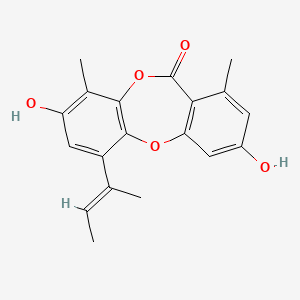
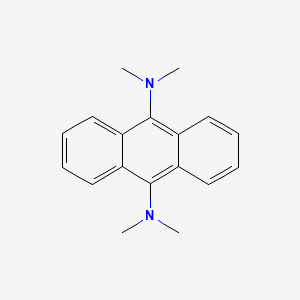
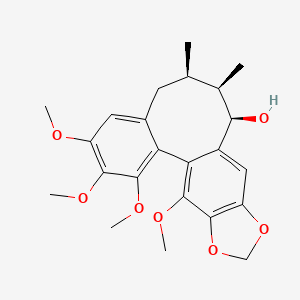
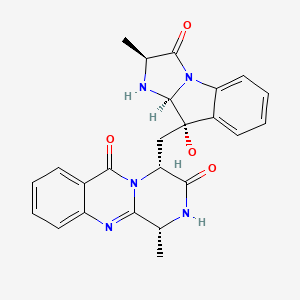
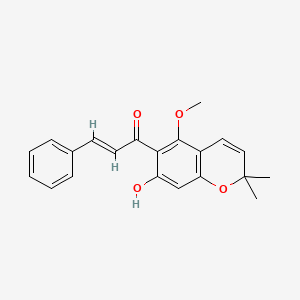
![N'-[3-(2-chloro-10-phenothiazinyl)propyl]butane-1,4-diamine](/img/structure/B1252469.png)
